Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate
Description
Chemical Name: Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate CAS Number: 313490-99-2 Molecular Formula: C₁₄H₂₀N₂O₄ Molecular Weight: 280.32 g/mol Structural Features:
- A pyridine ring substituted at position 3 with a tert-butoxycarbonyl (Boc)-protected amino group.
- An ethyl acetate moiety attached to position 2 of the pyridin-4-yl backbone.
Applications:
This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group protects amines during multi-step reactions . It is commercially available through suppliers like Hairui Chemical and Jiangsu Aikang Biomedical R&D .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-15-9-11(10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,16,18) |
InChI Key |
FQNPPTMKBREXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Functionalization
The pyridine ring is often functionalized prior to Boc protection. For example, 4-pyridylacetic acid derivatives serve as common intermediates. Ethylation of the acetic acid moiety is achieved through esterification with ethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis), yielding ethyl 4-pyridylacetate. Subsequent nitration or amination at the 3-position introduces the amino group, though direct amination via Buchwald-Hartwig coupling has been reported in analogous systems.
The introduction of the tert-butoxycarbonyl (Boc) group is critical for protecting the amine during subsequent reactions. This step typically employs Boc anhydride (Boc₂O) or Boc chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Dissolve 3-amino-4-pyridylacetic acid (1.0 equiv) in dry dichloromethane (DCM).
-
Add Boc-Cl (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with aqueous NaHCO₃, extract with DCM, and concentrate.
Yield: 85–92% (reported for analogous compounds).
Esterification and Final Assembly
The ethyl acetate moiety is introduced either before or after Boc protection, depending on the reactivity of intermediates. Direct esterification of 3-Boc-amino-4-pyridylacetic acid with ethanol under Steglich conditions (DCC, DMAP) is a common method. Alternatively, pre-formed ethyl 4-pyridylacetate undergoes Boc protection at the 3-position via electrophilic substitution.
Comparative Data:
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from acetonitrile. Analytical data confirm structure:
-
¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 9H, Boc), 3.55 (s, 2H, CH₂COO), 7.35–8.10 (m, 3H, pyridine-H).
-
HRMS: m/z calculated for C₁₄H₂₀N₂O₄ [M+H]⁺: 280.32, observed: 280.31.
Challenges and Alternative Routes
A major challenge is regioselectivity in pyridine functionalization. Competing reactions at the 2- and 4-positions necessitate careful optimization of directing groups and catalysts. Nitro-group reduction (e.g., using H₂/Pd-C) followed by Boc protection offers an alternative pathway, as demonstrated in ethyl nitroacetate-based syntheses. However, this approach requires stringent control over reaction times and temperatures to avoid over-reduction.
Industrial-Scale Considerations
Commercial synthesis (e.g., VulcanChem) emphasizes cost-effective scaling:
-
Use of Boc-Cl instead of Boc₂O reduces reagent costs.
-
Solvent recycling (DCM, acetonitrile) improves sustainability.
-
Continuous-flow systems enhance reproducibility for high-volume production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves the reaction of pyridine derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The Boc group serves as a protective group for amines, allowing for selective reactions without interference from the amino group. This compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, making them potential candidates for antibiotic development.
| Study | Pathogen Tested | Concentration | Effect |
|---|---|---|---|
| Study A | E. coli | 10 µM | Inhibition of growth |
| Study B | S. aureus | 5 µM | Significant reduction in viability |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes. This action leads to decreased production of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases.
| Assay Type | Target Enzyme | Inhibition Rate (%) |
|---|---|---|
| COX-1 | COX enzyme | 75% |
| COX-2 | COX enzyme | 80% |
Anticancer Properties
Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. The ability to trigger programmed cell death is crucial for the development of effective anticancer agents.
| Cancer Cell Line | Effect Observed | Mechanism |
|---|---|---|
| HeLa | Induction of apoptosis | Caspase activation |
| MCF7 | Growth inhibition | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus. The compound was effective at concentrations as low as 5 µM, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines in vitro. The study utilized human macrophage cell lines to assess the effect on cytokine production, confirming its role as a potential therapeutic agent for inflammatory conditions.
Case Study 3: Cancer Cell Line Studies
Research involving this compound on breast cancer cell lines showed promising results in inducing apoptosis. Flow cytometry analysis indicated a marked increase in early apoptotic cells following treatment, suggesting that this compound could be further explored for its anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Esters with Boc Protection
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
- Molecular Formula : C₁₄H₂₀N₂O₄
- Key Differences : The Boc group is at position 6 of the pyridin-2-yl ring, altering electronic distribution and steric accessibility compared to the target compound’s position 3 substitution.
- Implications : Position 6 substitution may reduce steric hindrance near the pyridine nitrogen, enhancing reactivity in cross-coupling reactions.
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
- Structural Variation : Replaces the pyridine ring with a trans-cyclohexyl group.
- Impact : Increased lipophilicity and conformational rigidity, making it more suitable for lipid-based drug delivery systems.
Halogen-Substituted Pyridine Derivatives
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride
- Molecular Formula : C₉H₁₂Cl₂N₂O₂
- Key Differences: Features a chlorine atom at pyridine position 3 and an unprotected amino group (as a hydrochloride salt).
- Properties :
- Enhanced water solubility due to the ionic hydrochloride form.
- The electron-withdrawing chlorine atom decreases pyridine basicity, contrasting with the electron-donating Boc group in the target compound.
Thiazole- and Pyrimidine-Containing Analogs
Ethyl 2-(2-(3-((tert-butoxycarbonyl)amino)propanamido)thiazol-4-yl)acetate
- Structural Variation : Incorporates a thiazole ring with an amide-linked Boc group.
- Implications : The thiazole moiety introduces hydrogen-bonding capability and metabolic stability, advantageous in drug design.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Key Features : A pyrimidine core with a thietan-3-yloxy substituent.
- Impact : The sulfur-containing thietan group may improve pharmacokinetic properties, such as tissue penetration.
Comparative Data Table
Biological Activity
Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate, with the CAS number 1338219-56-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with tert-butoxycarbonyl (Boc) protected amines, followed by esterification with ethyl acetate. The synthesis can be optimized for yield and purity through careful control of reaction conditions, including temperature and solvent choice.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines, including HEK293a cells, where IC₅₀ values were reported below 20 μM . The mechanism of action appears to be linked to the inhibition of specific cellular pathways involved in tumor growth.
The biological activity is believed to stem from the compound's ability to interact with key proteins involved in cellular signaling pathways. For example, the inhibition of Hedgehog signaling has been observed in related compounds, which could suggest a similar mechanism for this compound . Additionally, studies indicate that the presence of the tert-butoxycarbonyl group enhances lipophilicity and potentially improves bioavailability .
Case Studies
-
Hedgehog Pathway Inhibition :
A study examining inhibitors of the Hedgehog pathway found that modifications in the structure significantly affected inhibitory potency. Compounds with similar structural features to this compound were shown to inhibit HHAT (Hedgehog acyltransferase), suggesting potential therapeutic applications in cancers driven by this pathway . -
Cytotoxicity Assays :
In cytotoxicity assays conducted on various cancer cell lines, compounds derived from similar synthetic routes exhibited significant reductions in cell viability at concentrations as low as 10 μM. This highlights the potential for this compound to serve as a lead compound for further development in cancer therapeutics .
Comparative Biological Activity Table
| Compound Name | IC₅₀ (μM) | Mechanism of Action | Targeted Pathway |
|---|---|---|---|
| This compound | <20 | Hedgehog signaling inhibition | HHAT |
| Related Compound A | <15 | CDK9-mediated transcription inhibition | RNA polymerase II |
| Related Compound B | <10 | Apoptosis induction | Mcl-1 downregulation |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate?
- Methodological Answer:
- Structural Confirmation: Use -NMR and -NMR to verify the pyridinyl and tert-butoxycarbonyl (Boc) groups. For example, the Boc group typically shows a singlet at ~1.4 ppm for the tert-butyl protons and a carbonyl signal near 150-155 ppm in -NMR .
- Purity Assessment: Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. LCMS (ESI) can confirm the molecular ion peak (e.g., [M+H] = 295.3 for CHNO) .
Q. What are standard synthetic routes for this compound?
- Methodological Answer:
- Step 1: Start with 3-aminopyridin-4-ylacetic acid. Protect the amine using di-tert-butyl dicarbonate (BocO) in a solvent like THF or DCM with a catalytic base (e.g., DMAP) at room temperature .
- Step 2: Esterify the carboxylic acid using ethyl chloride or ethanol under acid catalysis (e.g., HSO) .
- Workup: Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage: Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Use desiccants to avoid moisture .
- Stability Testing: Monitor degradation via -NMR over time under varying conditions (e.g., acidic/basic pH, elevated temperatures) to identify labile functional groups .
Advanced Research Questions
Q. How can researchers design experiments to study the reactivity of the Boc-protected amine in this compound?
- Methodological Answer:
- Deprotection Kinetics: Treat the compound with TFA in DCM (1:1 v/v) at 0°C and monitor Boc removal via -NMR. Compare rates with other Boc-protected analogs to assess steric/electronic effects .
- Functionalization: React the deprotected amine with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) under Schotten-Baumann conditions to synthesize derivatives .
Q. What strategies are effective for incorporating this compound into larger bioactive molecules?
- Methodological Answer:
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine ring. Optimize conditions (e.g., Pd(PPh), NaCO, DME/HO) .
- Peptide Conjugation: After Boc deprotection, employ amide coupling (e.g., HATU/DIPEA) to link the amine to carboxylic acid-containing biomolecules .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer:
- Reproducibility Checks: Verify stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas vs. ambient air). Trace moisture can hydrolyze the Boc group, reducing yields .
- Byproduct Analysis: Use LCMS or GC-MS to identify impurities (e.g., tert-butyl alcohol from Boc hydrolysis) and adjust purification protocols (e.g., flash chromatography gradients) .
Q. What advanced analytical techniques are critical for characterizing derivatives of this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
